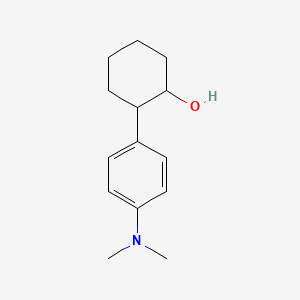

trans-2-(4-Dimethylaminophenyl)cyclohexanol

Description

trans-2-(4-Dimethylaminophenyl)cyclohexanol is a secondary alcohol featuring a cyclohexanol backbone substituted at the 2-position with a 4-dimethylaminophenyl group. This compound is structurally related to vesamicol analogs, which are known for their role in inhibiting vesicular acetylcholine transport (VAChT) .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-[4-(dimethylamino)phenyl]cyclohexan-1-ol |

InChI |

InChI=1S/C14H21NO/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h7-10,13-14,16H,3-6H2,1-2H3 |

InChI Key |

ZXKTVAKRBCYSID-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Dimethylaminophenyl)cyclohexanol typically involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Trans-2-(4-Dimethylaminophenyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form a fully saturated cyclohexane derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Trans-2-(4-Dimethylaminophenyl)cyclohexanone.

Reduction: Trans-2-(4-Dimethylaminophenyl)cyclohexane.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

Chemistry: Trans-2-(4-Dimethylaminophenyl)cyclohexanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids .

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of trans-2-(4-Dimethylaminophenyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with target proteins, while the secondary alcohol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between trans-2-(4-Dimethylaminophenyl)cyclohexanol and related compounds:

Pharmacological and Binding Properties

- Vesamicol Analogs: Vesamicol binds VAChT with a dissociation constant (Kd) of ~7.6 nM but exhibits poor selectivity due to affinity for sigma receptors . In contrast, ABV achieves sub-nanomolar Kd values (<6.5 pM) and higher enantioselectivity, making it a superior radiotracer .

- Electron-Donating vs. Bulky Groups: The dimethylamino group in this compound likely enhances hydrophilicity compared to vesamicol’s phenylpiperidino group. This modification may reduce nonspecific binding to sigma receptors, though direct evidence is lacking .

- Synthetic Accessibility: trans-2-(Quinolin-2-yl)cyclohexanol, a structurally related compound, is synthesized via Al(Oi-Pr)₃-mediated stereoselective reduction with >94% yield and >99% trans-selectivity . Similar methods could apply to the dimethylamino variant.

Limitations and Challenges

- Selectivity Issues: Many vesamicol analogs, including the dimethylamino variant, may retain residual sigma receptor binding, complicating their use in targeted therapies .

- Stereochemical Complexity: Enantioselective synthesis remains challenging for trans-cyclohexanol derivatives, often requiring enzymatic resolution or chiral catalysts .

Biological Activity

trans-2-(4-Dimethylaminophenyl)cyclohexanol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanol ring substituted with a 4-dimethylaminophenyl group, giving it a molecular formula of C15H23N and a molecular weight of approximately 219.32 g/mol. Its structure allows for both hydrophilic and lipophilic interactions due to the presence of the hydroxyl group and the dimethylamino moiety, which can influence its biological behavior and interactions with cellular targets.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. The dimethylamino group enhances its ability to form hydrogen bonds and engage in electrostatic interactions, potentially increasing its binding affinity to specific targets. This interaction can alter biochemical pathways within cells, which may contribute to its pharmacological effects.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties, making it a candidate for further research in antimicrobial drug development.

- Cytotoxic Effects : Investigations into its cytotoxicity have shown potential against various cancer cell lines, indicating its possible use in cancer therapy.

- Neuropharmacological Effects : Given the presence of the dimethylamino group, there is speculation regarding its influence on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

- Antibacterial Properties : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Cytotoxicity in Cancer Cells : Research involving various human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound's effectiveness varied across different cell types, suggesting selective cytotoxicity.

- Neuropharmacological Assessment : In vitro studies indicated that this compound could modulate neurotransmitter levels in neuronal cultures, hinting at potential applications in treating conditions like depression or anxiety disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trans-4-Dimethylaminocyclohexanol | Cyclohexanol ring with dimethylamino group | Lacks phenyl substitution |

| Trans-2-Phenylcyclohexanol | Cyclohexanol ring with phenyl group | Does not contain a dimethylamino group |

| Trans-2-(4-Methoxyphenyl)cyclohexanol | Cyclohexanol ring with methoxyphenyl group | Contains a methoxy group instead of dimethylamino |

The uniqueness of this compound lies in the combination of both the dimethylamino and phenyl groups, which confer distinct chemical properties and biological activities not present in other structurally similar compounds.

Q & A

Q. What synthetic routes are commonly employed to prepare trans-2-(4-Dimethylaminophenyl)cyclohexanol, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves epoxide ring-opening or nucleophilic substitution. For example, trans-2-substituted cyclohexanols can be synthesized via enantioselective acylation of racemic epoxides using hydrolases (e.g., Novozym® 435), achieving high enantiomeric excess (>99%) . Stereochemical control is ensured by optimizing reaction conditions (solvent, temperature) and enzyme selection. Characterization via H/C NMR and chiral HPLC confirms stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they distinguish structural features?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200–3600 cm, aromatic C-H stretching at ~3000–3100 cm). Loss of O-H peaks in dehydration reactions confirms product formation .

- NMR : H NMR distinguishes axial vs. equatorial proton environments in the cyclohexanol ring. Aromatic protons from the 4-dimethylaminophenyl group appear as doublets (δ 6.5–7.5 ppm) .

- GC-MS : Validates purity and molecular weight (e.g., m/z = 246.38 for the parent ion) .

Q. How is catalytic hydrogenation applied to synthesize intermediates for this compound?

- Methodological Answer : Zeolite catalysts (e.g., Sn-MgAl(CO)) enable selective hydrogenation of ketones to alcohols. For instance, cyclohexanone reduction to cyclohexanol achieves >95% conversion under 10-hour reaction conditions. Kinetic studies (rate constants: 0.0323 s for ketone reduction, 0.4738 s for ester formation) guide process optimization .

Advanced Research Questions

Q. How can multivariate statistical models optimize reaction conditions for synthesizing this compound?

- Methodological Answer : The Box-Behnken design (response surface methodology) evaluates variables like catalyst loading, temperature, and reaction time. For cyclohexane oxidation, this approach reduced experimental runs by 50% while achieving 42% yield of cyclohexanol/cyclohexanone with >99% selectivity. Response surfaces identify optimal conditions (e.g., 70°C, 0.5 mol% catalyst) .

Q. What mechanistic insights explain the role of acid catalysts in dehydration reactions of cyclohexanol derivatives?

- Methodological Answer : Phosphoric acid (HPO) catalyzes dehydration via E2 elimination, favoring cyclohexene formation. In situ ATR-FTIR analysis reveals transient intermediates (e.g., carbocation at δ 1500 cm), while kinetic models confirm a first-order dependence on alcohol concentration. Side reactions (e.g., dimerization) are minimized by controlling water removal .

Q. How do Ru-Co alloy catalysts enhance hydrodeoxygenation (HDO) efficiency in converting lignin derivatives to cyclohexanol analogs?

- Methodological Answer : 5Ru-5Co/TiO-AlO catalysts achieve >99% guaiacol conversion to cyclohexanol (94% selectivity). Electron-rich Ru-Co nanoparticles dissociate H efficiently, while oxygen vacancies on the support remove methoxy groups (-OCH). XPS and TEM confirm alloy formation and nanoparticle size (3–5 nm), critical for activity .

Q. What experimental strategies mitigate low yields in cyclohexanol synthesis via hydration?

- Methodological Answer : Two-step reactive distillation (esterification + hydrolysis) improves cyclohexene-to-cyclohexanol conversion to >95%. Process simulations identify optimal catalyst loading (0.1–0.5 mol%) and column temperatures (80–120°C), reducing side-product formation. Phase equilibria data (e.g., ternary systems with water) inform solvent selection .

Data Contradiction Analysis

Q. Why do reported yields for acid-catalyzed cyclohexanol dehydration vary widely (e.g., 35% vs. 95%)?

- Methodological Answer : Discrepancies arise from experimental design flaws:

- Low-Yield Scenarios : Impure reactants, poor temperature control, or aqueous solubility losses (e.g., 35% yield due to cyclohexanol partitioning into water) .

- High-Yield Scenarios : Advanced techniques like reactive distillation or enzyme-mediated reactions minimize side reactions and enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.